Benzyl 2-propylacrylate

Polymer Chemistry Coatings Hydrophobic Materials

Benzyl 2-propylacrylate (CAS 118785-93-6) is an α-alkyl substituted acrylate ester monomer belonging to the broader class of acrylic monomers used in polymer synthesis. Its molecular structure features a vinyl group substituted with a propyl chain at the α-position (C2) and esterified with benzyl alcohol, yielding a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 118785-93-6
Cat. No. B052296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-propylacrylate
CAS118785-93-6
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCCC(=C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3
InChIKeyVVMMMVHSJPQPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Propylacrylate (CAS 118785-93-6): Chemical Identity and Core Characteristics for Research Procurement


Benzyl 2-propylacrylate (CAS 118785-93-6) is an α-alkyl substituted acrylate ester monomer belonging to the broader class of acrylic monomers used in polymer synthesis [1]. Its molecular structure features a vinyl group substituted with a propyl chain at the α-position (C2) and esterified with benzyl alcohol, yielding a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . This structural configuration distinguishes it from unsubstituted acrylates and other α-alkyl acrylates by introducing steric bulk and electronic effects at the polymerization-active α-carbon [1]. The compound is commercially available from major chemical suppliers (e.g., Sigma-Aldrich catalog 590126) at 99% purity and is primarily utilized in research settings for the synthesis of specialty acrylic polymers and copolymers [2].

Why Benzyl 2-Propylacrylate Cannot Be Substituted by Generic Acrylate Monomers Without Loss of Functional Performance


The α-propyl substitution in Benzyl 2-propylacrylate fundamentally alters its polymerization kinetics and the resultant polymer architecture compared to unsubstituted benzyl acrylate or simple alkyl acrylates [1]. Early studies on α-alkyl acrylates demonstrate that the presence of an α-substituent strongly impedes radical homopolymerization; for example, methyl α-n-propylacrylate polymerizes slowly and yields only low molecular weight polymers via radical mechanisms, in stark contrast to unsubstituted acrylates which polymerize rapidly to high molecular weights [2]. This steric hindrance, combined with the unique electronic properties of the benzyl ester group, dictates that copolymers incorporating Benzyl 2-propylacrylate will exhibit different reactivity ratios, monomer sequence distributions, and ultimately, distinct thermal and mechanical properties compared to those made with generic acrylates [1]. Therefore, direct substitution is not a viable option for applications where specific copolymer composition or polymer architecture is critical.

Quantitative Differentiation of Benzyl 2-Propylacrylate Against Closest Comparators: A Technical Evidence Guide


Enhanced Hydrophobicity Relative to Benzyl Acrylate and n-Butyl Acrylate via Partition Coefficient

Benzyl 2-propylacrylate exhibits a substantially higher predicted octanol-water partition coefficient (LogP) compared to benzyl acrylate and n-butyl acrylate. The ACD/LogP for benzyl 2-propylacrylate is 3.88, whereas benzyl acrylate has an ACD/LogP of 2.27 and n-butyl acrylate has an experimental LogP of 2.36 [1]. This quantitative difference indicates that benzyl 2-propylacrylate is significantly more hydrophobic, which will directly influence polymer solubility, water uptake, and hydrolytic stability.

Polymer Chemistry Coatings Hydrophobic Materials

Higher Boiling Point and Flash Point Versus Unsubstituted Benzyl Acrylate for Improved Processing Window

The introduction of the α-propyl group significantly elevates the boiling point and flash point compared to unsubstituted benzyl acrylate. Benzyl 2-propylacrylate has a predicted boiling point of 282.9±9.0 °C and a flash point of 142.1±9.9 °C, while benzyl acrylate has a predicted boiling point of 228.7±9.0 °C and a flash point of 115.5±9.9 °C . This represents a boiling point elevation of approximately 54 °C and a flash point increase of 27 °C.

Polymer Processing Thermal Stability Safety

Radical Polymerization Retardation Due to α-Substitution as a Design Feature for Controlled Architecture Synthesis

A foundational study on α-alkyl acrylates demonstrated that methyl α-n-propylacrylate polymerizes slowly with radical initiators to produce only low molecular weight polymers, whereas unsubstituted acrylates rapidly form high molecular weight polymers under identical conditions [1]. This behavior, attributed to steric hindrance at the α-carbon, is a class-level inference that directly applies to Benzyl 2-propylacrylate, which shares the α-propyl substitution.

Controlled Radical Polymerization Block Copolymers Reactivity Ratios

Density and Refractive Index Modulation Compared to Benzyl Acrylate for Optical Polymer Applications

The presence of the α-propyl group reduces the density and refractive index relative to unsubstituted benzyl acrylate. Benzyl 2-propylacrylate has a predicted density of 1.005±0.06 g/cm³ and a refractive index of 1.506, compared to benzyl acrylate's predicted density of 1.1±0.1 g/cm³ and refractive index of 1.517 . This represents a density decrease of approximately 0.095 g/cm³ and a refractive index decrease of 0.011 units.

Optical Polymers Refractive Index Engineering High Refractive Index Materials

Anionic Polymerization Compatibility for High Molecular Weight Polymer Synthesis

While α-alkyl acrylates resist radical polymerization, the seminal 1965 study by Chikanishi and Tsuruta established that methyl α-n-propylacrylate undergoes more rapid anionic polymerization to form high polymers in good yields at low temperatures, in contrast to its radical behavior [1]. Unsubstituted acrylates, conversely, are notoriously difficult to polymerize anionically due to side reactions with the ester carbonyl. This class-level inference suggests Benzyl 2-propylacrylate is a candidate for anionic polymerization, offering a pathway to well-defined, high molecular weight polymers not accessible via radical methods.

Anionic Polymerization Living Polymerization Block Copolymers

Validated Research and Industrial Application Scenarios for Benzyl 2-Propylacrylate Based on Quantitative Differentiation


Synthesis of Hydrophobic and Hydrolytically Stable Copolymer Coatings

The significantly higher LogP value of Benzyl 2-propylacrylate (3.88) compared to benzyl acrylate (2.27) and n-butyl acrylate (2.36) makes it a superior comonomer for enhancing the hydrophobicity of acrylic copolymers . Incorporating this monomer into a coating formulation is predicted to lower water uptake and improve hydrolytic stability, which is critical for protective coatings in humid or aqueous environments, such as marine paints or moisture-barrier films .

Design of High-Temperature Cure or Solvent-Free Acrylate Formulations

The elevated boiling point (282.9 °C vs. 228.7 °C) and flash point (142.1 °C vs. 115.5 °C) of Benzyl 2-propylacrylate compared to benzyl acrylate provide a wider thermal processing window . This makes it a valuable monomer for formulating high-solids or solvent-free coatings, adhesives, and inks that require high-temperature curing without excessive monomer volatilization, thereby improving process safety and reducing VOC emissions .

Engineering Refractive Index in Optical Polymers and Adhesives

Benzyl 2-propylacrylate offers a lower refractive index (1.506) and density (1.005 g/cm³) compared to benzyl acrylate (RI: 1.517, density: 1.1 g/cm³) . This difference allows polymer chemists to precisely tailor the optical properties of copolymers. By adjusting the ratio of Benzyl 2-propylacrylate to high-RI comonomers, one can achieve target refractive indices for applications such as optical adhesives, waveguide claddings, or anti-reflective coatings .

Anionic Synthesis of Well-Defined α-Alkyl Acrylate (Co)Polymers with Controlled Architecture

Unlike unsubstituted acrylates which are incompatible with anionic polymerization, α-alkyl acrylates like Benzyl 2-propylacrylate are inferred to be amenable to anionic techniques, enabling the synthesis of high molecular weight, narrow dispersity polymers [1]. This scenario is critical for academic and industrial researchers seeking to create model (co)polymers with precisely controlled chain lengths and architectures (e.g., block copolymers) for studying structure-property relationships or developing advanced materials [1].

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